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molecular formula C9H12FN B010604 3-(4-Fluorophenyl)propan-1-amine CAS No. 101488-65-7

3-(4-Fluorophenyl)propan-1-amine

Cat. No. B010604
M. Wt: 153.2 g/mol
InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N
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Patent
US07291744B2

Procedure details

The product from step e (0.79 g, 6.4 mmol) was dissolved in 100 mL of MeOH and added carefully to 0.20 g of 10% Pd/C under N2. The mixture was hydrogenated in a Parr shaker at 50 PSI overnight. Filtration through fiberglass filter paper under N2 and under vacuum yielded 0.56 g of a clear colorless oil.
Name
product
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][N:11]=[N+]=[N-])=[CH:4][CH:3]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][NH2:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
product
Quantity
0.79 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCN=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Parr shaker at 50 PSI overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration through fiberglass
FILTRATION
Type
FILTRATION
Details
filter paper under N2

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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